
Diginatigenin-3-O-beta-D-digitaloside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diginatigenin-3-O-beta-D-digitaloside is a complex steroid glycoside. It is a derivative of diginatigenin, a type of steroid, and is linked to a sugar molecule, beta-D-digitaloside. This compound is part of a larger family of steroid glycosides, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diginatigenin-3-O-beta-D-digitaloside typically involves the glycosylation of diginatigenin with beta-D-digitaloside. This process can be carried out using various glycosylation agents and catalysts under controlled conditions. For example, the use of glycosyl donors such as trichloroacetimidates in the presence of a Lewis acid catalyst like boron trifluoride etherate can facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
Diginatigenin-3-O-beta-D-digitaloside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.
科学研究应用
Diginatigenin-3-O-beta-D-digitaloside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: It is used to study the biological activities of steroid glycosides, including their effects on cell signaling and metabolism.
Medicine: It has potential therapeutic applications due to its biological activities, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用机制
The mechanism of action of diginatigenin-3-O-beta-D-digitaloside involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes involved in cell signaling pathways, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Teikagenin 3-O-beta-D-digitaloside: Another steroid glycoside with similar structural features.
Gitoxigenin 3-O-beta-D-digitaloside: A compound with a similar glycosidic linkage but different aglycone structure
Uniqueness
Diginatigenin-3-O-beta-D-digitaloside is unique due to its specific aglycone structure and glycosidic linkage, which confer distinct biological activities and potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and drug development.
属性
CAS 编号 |
88660-21-3 |
|---|---|
分子式 |
C30H46O10 |
分子量 |
566.7 g/mol |
IUPAC 名称 |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-12,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O10/c1-14-24(34)26(37-4)25(35)27(39-14)40-17-7-8-28(2)16(10-17)5-6-18-19(28)11-21(32)29(3)23(15-9-22(33)38-13-15)20(31)12-30(18,29)36/h9,14,16-21,23-27,31-32,34-36H,5-8,10-13H2,1-4H3 |
InChI 键 |
FAAUXNJCOFXHBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CC(C5C6=CC(=O)OC6)O)O)C)O)C)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


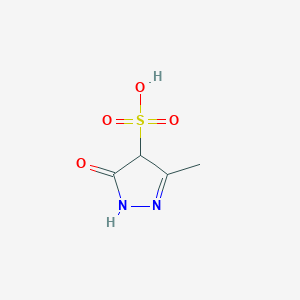
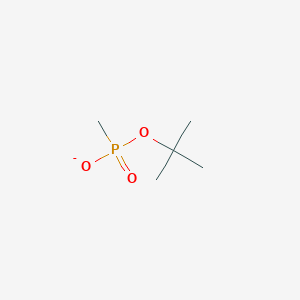
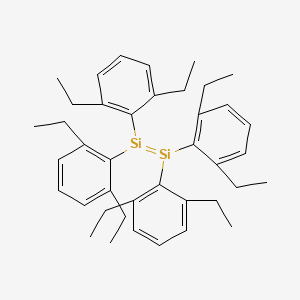
![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)

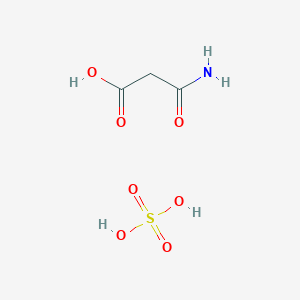
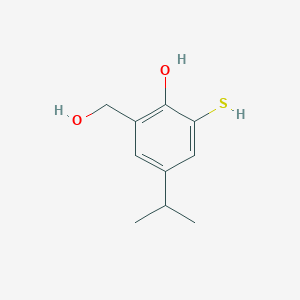

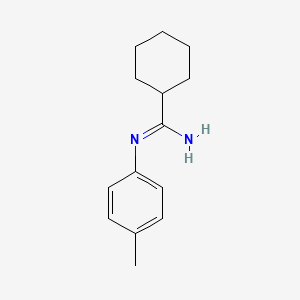
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
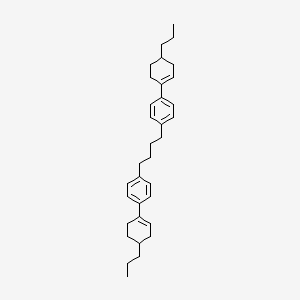
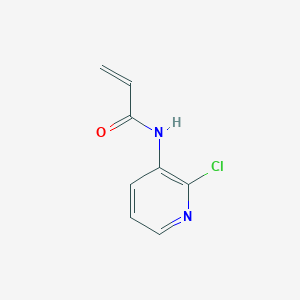
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)
